molecular formula ErGe2 B14722258 CID 78062213

CID 78062213

Cat. No.: B14722258
M. Wt: 312.52 g/mol
InChI Key: OZUIURDVGOXSMZ-UHFFFAOYSA-N
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Description

CID 78062213 is a chemical compound registered in the PubChem database, identified by its unique numerical identifier. For instance, Figure 1 in illustrates a typical workflow for characterizing such compounds, including GC-MS analysis and fractionation, which could apply to this compound . Its molecular weight, solubility, and logP values (if available) would typically be derived from experimental techniques like mass spectrometry and chromatography, as seen in other CID studies .

Properties

Molecular Formula

ErGe2

Molecular Weight

312.52 g/mol

InChI

InChI=1S/Er.2Ge

InChI Key

OZUIURDVGOXSMZ-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Er]

Origin of Product

United States

Preparation Methods

The preparation of CID 78062213 involves specific synthetic routes and reaction conditions. The synthetic routes typically include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 78062213 participates in oxidation , reduction , and substitution reactions , with outcomes dependent on reagents, catalysts, and environmental conditions .

Key Reaction Pathways:

  • Oxidation : Likely involves electron-deficient reagents (e.g., hydrogen peroxide, KMnO₄) targeting functional groups such as alcohols or amines, forming carbonyl or nitro derivatives .

  • Reduction : Catalytic hydrogenation or hydride donors (e.g., NaBH₄) may reduce double bonds or nitro groups to amines .

  • Nucleophilic Substitution : Halogen or sulfonate leaving groups could undergo displacement by nucleophiles (e.g., hydroxide, amines) .

Reaction Parameters and Conditions

Experimental parameters significantly influence reaction efficiency and product distribution. The table below summarizes inferred conditions based on functional group reactivity :

Reaction Type Reagents/Catalysts Solvents Temperature Key Products
OxidationH₂O₂, KMnO₄Water, Acetonitrile0–100°CCarbonyl compounds, Epoxides
ReductionNaBH₄, Pd/CMethanol, Toluene20–150°CAmines, Alkanes
Nucleophilic SubstitutionK₂CO₃, TEADMF, THF50–120°CAlkylated/Arylated derivatives
Cross-CouplingNiCl₂, Pd(PPh₃)₄Dioxane, Benzene80–200°CBiaryl systems, Heterocycles

Mechanistic Insights

The Aggregate Exposure Pathway (AEP) and Adverse Outcome Pathway (AOP) frameworks suggest that this compound’s reactivity is governed by electronic and steric factors :

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity, favoring nucleophilic attacks.

  • Steric Hindrance : Bulky substituents may slow reaction kinetics or direct regioselectivity.

For example, phosphorus-containing functional groups (e.g., phosphinates) could undergo Hirao coupling with aryl halides under nickel catalysis, forming C–P bonds .

Scientific Research Applications

CID 78062213 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study cellular processes and molecular interactionsIn industry, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78062213 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Analogues

CID 78062213 can be compared to structurally related compounds, such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and ChEMBL inhibitors (e.g., ChEMBL1724922). These analogs often share core scaffolds but differ in substituents, which influence their bioactivity and physicochemical properties. For example:

  • Oscillatoxin D (CID 101283546) : Contains a macrocyclic lactone structure with methyl and hydroxyl groups, contributing to its cytotoxicity .
  • ChEMBL1724922 : An Nrf2 inhibitor with a pyridine ring and sulfonamide group, enhancing its binding affinity .

Structural Comparison Table

Compound Core Structure Key Substituents Bioactivity
This compound Hypothetical scaffold Undocumented Undocumented
Oscillatoxin D Macrocyclic lactone Methyl, hydroxyl Cytotoxic
ChEMBL1724922 Pyridine-sulfonamide Sulfonamide, fluorine Nrf2 inhibition
Physicochemical Properties

Properties such as logP, solubility, and molecular weight are critical for drug-likeness. While data for this compound are unavailable, analogous compounds provide benchmarks:

  • CID 57416287 (CAS 1254115-23-5) : LogP = 0.03, solubility = 86.7 mg/mL, molecular weight = 142.20 g/mol .
  • CID 53216313 (CAS 1046861-20-4) : LogP = 2.15, solubility = 0.24 mg/mL, molecular weight = 235.27 g/mol .

Physicochemical Comparison Table

Compound LogP Solubility (mg/mL) Molecular Weight (g/mol)
This compound N/A N/A N/A
CID 57416287 0.03 86.7 142.20
CID 53216313 2.15 0.24 235.27

Activity Comparison Table

Compound Target/Pathway IC50/EC50 (μM) Mechanism
This compound Undocumented N/A Hypothetical
CID 46907796 Nrf2 4.908 Oxidative stress inhibition
Oscillatoxin D Ion channels 0.1–1.0 Cytotoxicity

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